4'-(Trifluoromethyl)biphenyl-3-ylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

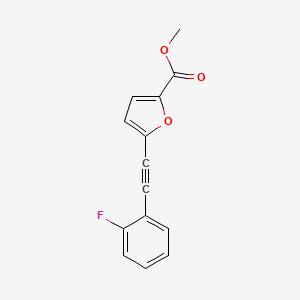

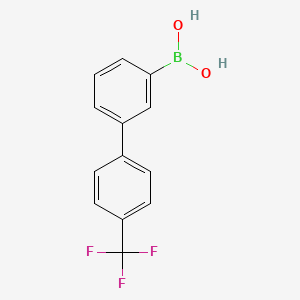

“4’-(Trifluoromethyl)biphenyl-3-ylboronic acid” is a boronic acid derivative . It has a molecular formula of C13H10BF3O2 and a molecular weight of 266.03 .

Molecular Structure Analysis

The InChI code for “4’-(Trifluoromethyl)biphenyl-3-ylboronic acid” is 1S/C13H10BF3O2/c15-13(16,17)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(18)19/h1-8,18-19H .Chemical Reactions Analysis

While specific chemical reactions involving “4’-(Trifluoromethyl)biphenyl-3-ylboronic acid” are not available, boronic acids are known to participate in various types of reactions. For example, they are used as reactants in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis

“4’-(Trifluoromethyl)biphenyl-3-ylboronic acid” is a solid substance that should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Diagnostic Applications

Phenylboronic acids (PBAs) have unique chemistry that allows them to interact with various biological molecules. They have been used as molecular bases for analytical applications, including the detection of sialic acid, which is important in diagnosing bacterial infections and other conditions .

Therapeutic Applications

PBAs have therapeutic potential due to their ability to interact with diols present in biological systems. They have been explored for drug delivery applications, particularly in targeting cancer cells by recognizing the diol-containing molecules on cell surfaces .

Sensing Applications

Boronic acids are known for their utility in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. This property is utilized in both homogeneous assays and heterogeneous detection systems .

Catalysis

Trifluoromethyl-containing compounds have been studied for their redox potentials, which are crucial for understanding catalytic trifluoromethylation reactions. These reactions are significant in developing new materials and chemicals with unique properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

Propriétés

IUPAC Name |

[3-[4-(trifluoromethyl)phenyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BF3O2/c15-13(16,17)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(18)19/h1-8,18-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAAKODXXMTNDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)